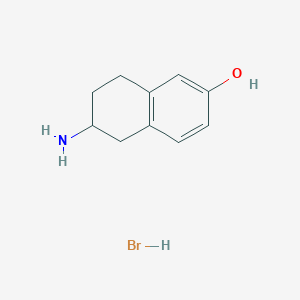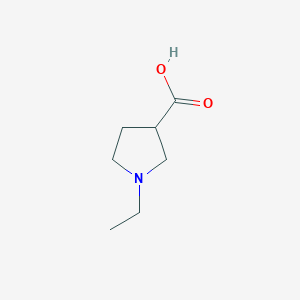
3-Acetyl-3'-benzyloxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-3'-benzyloxybiphenyl (3-ABP) is an organic compound belonging to the class of aromatic compounds known as biphenyls. It is used in a wide variety of scientific research applications, such as in the synthesis of pharmaceuticals, as a molecular probe in biochemistry, and as a fluorescent dye for imaging. 3-ABP has also been studied for its potential therapeutic effects in various diseases, including cancer and Alzheimer's disease.
Scientific Research Applications
Metabolic Pathways and Antitumor Activities
3-Acetyl-3'-benzyloxybiphenyl has shown relevance in scientific studies exploring metabolic pathways and potential antitumor activities. One study discusses the significant role metabolism plays in the mode of action of 2-(4-Aminophenyl)benzothiazoles, which are known for their antitumor activity. The study highlighted that N-Acetylation and oxidation are the main metabolic transformations of these compounds, with the 3'-substituent playing a critical role in determining the predominant process. Interestingly, N-Acetylation led to a drastic dyschemotherapeutic effect in vitro for certain derivatives (Chua et al., 1999).
Another study synthesized 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives and evaluated their antiproliferative activities against cancer cells. The study found that certain derivatives exhibited high effectiveness against specific cancer cell lines, indicating potential therapeutic applications (Linhong Jin et al., 2006).
Enzyme Inhibition for Therapeutic Purposes
This compound derivatives have been studied for their ability to inhibit certain enzymes, which could be beneficial for therapeutic applications. For instance, the inhibition of acetylcholinesterase by two arylderivatives has been explored, with the study providing insights into their potential use as leads for new anti-Alzheimer disease drugs (Correa-Basurto et al., 2006).
Synthesis of Heterocyclic Compounds
The compound has also been involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical synthesis. A study synthesized novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents, expanding its potential applications beyond antitumor activities (Chawla et al., 2010).
Safety and Hazards
Future Directions
While specific future directions for 3-Acetyl-3’-benzyloxybiphenyl are not mentioned in the available resources, research into similar compounds suggests potential areas of interest. For example, the development of new molecules with potent activity against otherwise highly resistant pathogens is a future direction for aminoglycosides . Additionally, the remodeling of (aza)indole/benzofuran skeletons for the synthesis of substituted pyridines with diverse functional groups is another area of interest .
Properties
IUPAC Name |
1-[3-(3-phenylmethoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-16(22)18-9-5-10-19(13-18)20-11-6-12-21(14-20)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFLKIGWZXMINJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)






![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)



![2-Fluorobenzo[d]thiazol-6-amine](/img/structure/B1342049.png)


